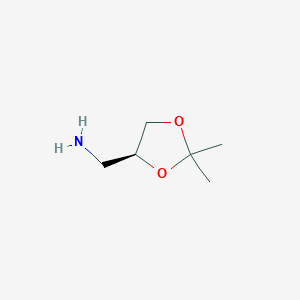

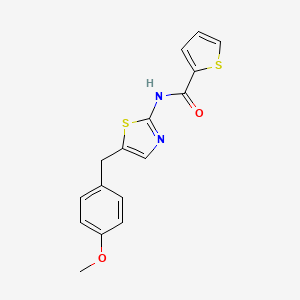

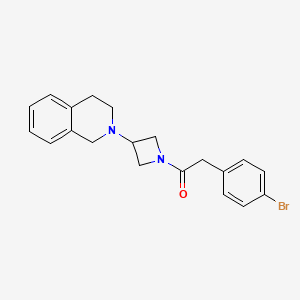

![molecular formula C12H7ClF3N3O B2493036 3-Chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 478249-06-8](/img/structure/B2493036.png)

3-Chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves regioselective reactions and can be achieved through the reaction of 3-amino-5-methyl-1H-pyrazole with various reagents, leading to highly regioselective halomethylated and aryl[heteroaryl]pyrazolo[1,5-a]pyrimidines. A notable method includes the use of 1,1,1-trichloro-4-alkoxy-3-alken-2-ones or β-dimethylaminovinyl ketones in acetic acid under reflux conditions (Martins et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines features a planar configuration with distinct bond angles and a pronounced alternating pattern in the pyrimidine ring, as evidenced by crystallographic studies. Such studies provide insights into the substitution patterns and planarity of the molecules, crucial for understanding their chemical behavior and interactions (Bunker et al., 2010).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including halogenation, cyclocondensation, and reactions with aminoheterocycles, leading to the formation of novel compounds with potential biological activities. These reactions are facilitated by the unique reactivity of the pyrazolo[1,5-a]pyrimidine scaffold, allowing for the introduction of diverse substituents and functional groups (Miliutina et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The compound is involved in the highly regioselective synthesis of halomethylated pyrazolo[1,5-a]pyrimidines and aryl[heteroaryl]pyrazolo[1,5-a]pyrimidines, showcasing its utility in creating structurally diverse molecules (Martins et al., 2009).

- It acts as a precursor in the synthesis of various fused heterocyclic ring systems, emphasizing its role in developing novel derivatives with potential biological activities (Mostafa & Nada, 2015).

Biological Applications

- Research indicates its derivatives have antifungal abilities, particularly against phytopathogenic fungi, suggesting its potential in agricultural applications (Zhang et al., 2016).

- The synthesis of new 7-Trifluoromethyl-2,5-disubstituted Pyrazolo[1,5-a]pyrimidines has been reported, indicating its relevance in creating biologically interesting fluorinated compounds (Jismy et al., 2018).

Photophysical Properties

- It has been studied for its photophysical properties, with investigations into its optical absorption, emission in solid state and solution, and thermal stability. This highlights its potential in materials science and photophysical research (Stefanello et al., 2022).

Antimicrobial and Anticancer Potential

- Some derivatives have demonstrated antimicrobial activity against various Gram-positive and Gram-negative bacteria, indicating its potential in pharmaceutical research (Hamid & Shehta, 2018).

- The compound's derivatives have been explored for their interactions with plasma protein, with studies revealing insights into their binding mechanisms, which is crucial for drug design and development (He et al., 2020).

Molecular Structure Studies

- Its molecular structure has been analyzed through X-ray diffractometry and theoretical studies, providing valuable information on its crystal packing and intermolecular interactions (Frizzo et al., 2009).

Novel Synthesis Methods

- Innovative synthesis methods, such as ultrasound irradiation, have been employed to create pyrazolo[1,5-a]pyrimidines, demonstrating the compound's adaptability to modern synthetic techniques (Buriol et al., 2013).

Wirkmechanismus

Target of Action

The primary target of 3-Chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction disrupts the normal function of CDK2, leading to alterations in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Pharmacokinetics

The effectiveness of the compound against various cell lines suggests it may have favorable bioavailability .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells .

Eigenschaften

IUPAC Name |

3-chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3N3O/c1-6-10(13)11-17-7(8-3-2-4-20-8)5-9(12(14,15)16)19(11)18-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUQAPLHJQDFMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=CO3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

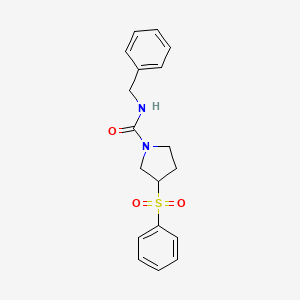

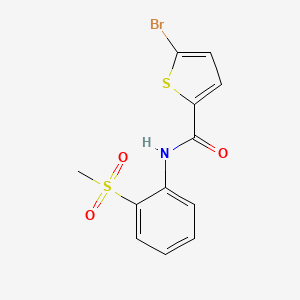

![[1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione](/img/structure/B2492953.png)

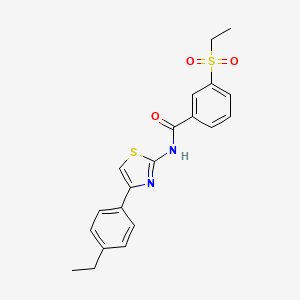

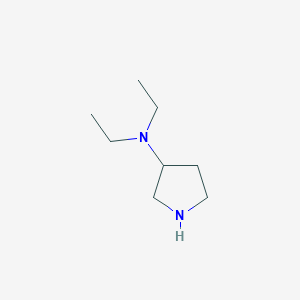

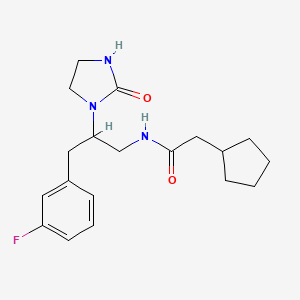

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2492956.png)

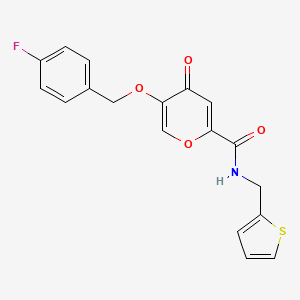

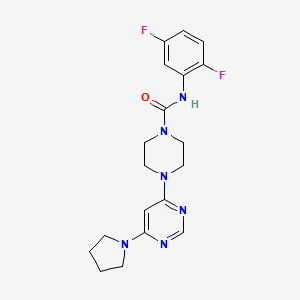

![N-(1,3-Benzodioxol-5-ylmethyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2492962.png)

![4-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2492972.png)